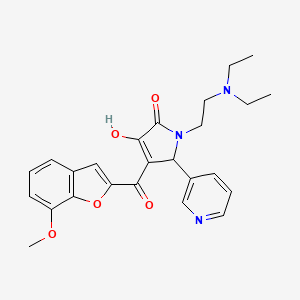

![molecular formula C21H18N4O3 B2992131 1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-64-7](/img/structure/B2992131.png)

1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Spiro compounds are organic compounds with two or more rings that share only one atom.

Synthesis Analysis

Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Another method involves a sequential C-N bond formation and electro-oxidative N-N coupling .Molecular Structure Analysis

The molecular structure of triazoles is relatively flat, which contrasts with spiro compounds that are often “V” shaped . The crystal structures of related compounds have been reported .Chemical Reactions Analysis

Triazoles are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical and Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Scientific Research Applications

Sigma Ligands and Neurological Research

The compound and its related derivatives have been studied for their affinity and selectivity towards sigma receptors, which are implicated in several neurological processes and disorders. E. Moltzen, J. Perregaard, and E. Meier (1995) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] and corresponding derivatives, examining their sigma ligands' affinity and preference for sigma 2 binding sites. These compounds demonstrated significant affinity for sigma 2 receptors, indicating potential applications in neurological research and drug development (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Victor J. Bauer and colleagues (1976) synthesized derivatives of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents, prompted by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. This research underscores the potential of these compounds in developing new treatments for CNS disorders, including depression and anxiety (Bauer et al., 1976).

Neurokinin Receptor Antagonists

The structure-activity relationships (SAR) of spiro-substituted piperidines were analyzed by H. Kubota et al. (1998), who designed and synthesized novel neurokinin receptor antagonists, including a spiro[isobenzofuran-1(3H),4'-piperidine] derivative, YM-35375. This compound exhibited potent inhibitory activity against neurokinin-induced bronchoconstriction in guinea pigs, suggesting its potential as a lead compound for developing novel NK2 receptor antagonists or NK1-NK2 dual antagonists (Kubota et al., 1998).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives related to "1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" has also been conducted. M. Suresh, P. Lavanya, and C. Rao (2016) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1'-(2-phenyltriazole-4-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-19(18-14-22-25(23-18)15-6-2-1-3-7-15)24-12-10-21(11-13-24)17-9-5-4-8-16(17)20(27)28-21/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDWNSJRWRFVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)

![7-(4-benzylpiperazin-1-yl)-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2992057.png)

![methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2992059.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B2992065.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methoxy-2,2-dimethylbutanamide](/img/structure/B2992067.png)